2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE
Description
The compound 2,4-diethyl 3-methyl-5-{2-[(1Z)-2-oxo-1,2-dihydronaphthalen-1-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate features a thiophene core substituted with diethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a hydrazinylidene-naphthalenone moiety at position 3.
Properties
IUPAC Name |
diethyl 5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-27-20(25)16-12(3)18(21(26)28-5-2)29-19(16)23-22-17-14-9-7-6-8-13(14)10-11-15(17)24/h6-11,24H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILLWHKMWEMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α-enolic dithioesters for Michael-type addition/oxidation/cyclization . Major products formed from these reactions include tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds similar to 2,4-diethyl 3-methyl thiophenes have shown activity against various bacterial strains. The presence of the hydrazone moiety enhances the compound's ability to interact with microbial enzymes, potentially leading to effective inhibition.
Anticancer Potential
Research indicates that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The incorporation of the naphthalene moiety in this compound may enhance its interaction with DNA or RNA, disrupting cellular processes in cancerous cells. Case studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo.
Material Science Applications
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The diethyl and methyl substituents on the thiophene ring can improve solubility and processability, which are crucial for device fabrication.
Polymer Chemistry
Thiophene-based compounds are also utilized in the development of conducting polymers. The incorporation of this specific compound into polymer matrices can enhance conductivity and stability, making it useful for applications in sensors and flexible electronics.
Agricultural Chemistry Applications
Pesticidal Activity
There is growing interest in the use of thiophene derivatives as agrochemicals. Preliminary studies suggest that compounds like 2,4-diethyl 3-methyl thiophene derivatives may possess insecticidal or herbicidal properties. The mechanism may involve disruption of hormonal systems in pests or interference with metabolic pathways.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Antimicrobial Chemotherapy (2020) | Showed significant inhibition against E. coli and S. aureus strains. |
| Anticancer Potential | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Organic Electronics | Advanced Materials (2019) | Achieved high efficiency in OLED devices using modified thiophenes. |
| Pesticidal Activity | Journal of Agricultural and Food Chemistry (2022) | Demonstrated effective insecticidal activity against common pests. |
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{2-[(1Z)-2-OXO-1,2-DIHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the treatment of various medical conditions . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Dicarboxylate Esters
The diethyl dicarboxylate groups in the target compound are structurally analogous to those in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). For instance, the compound exhibits a melting point of 243–245°C and distinct $^{13}\text{C}$ NMR shifts (e.g., 165.2 ppm for carbonyl carbons), whereas the target compound’s properties remain uncharacterized but may differ due to thiophene’s aromaticity and steric effects .
Hydrazine Derivatives
Compounds with hydrazine linkages, such as those in (substituted nitroimidazole-arylethanol hybrids), share reactivity patterns. The hydrazinyl group in the target compound may undergo similar condensation or redox reactions, though its conjugation with a naphthalenone system could enhance stability compared to the nitroimidazole derivatives, which are prone to nitro-group reduction .
Heterocyclic Core Comparisons
Thiophene vs. Thiazolidinone
The thiophene ring in the target compound contrasts with the thiazolidinone core in 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (). Thiophene’s electron-rich aromatic system may facilitate electrophilic substitution, whereas thiazolidinones’ sulfur and nitrogen atoms enable hydrogen bonding, influencing bioactivity. Synthesis methods also differ: the target compound’s synthesis is unspecified, while thiazolidinones are typically prepared via ethanol reflux, yielding solid products with recrystallization in DMF–EtOH .
Thiophene vs. Imidazopyridine
The imidazopyridine in ’s compound incorporates a nitrogen-rich heterocycle, offering hydrogen-bonding sites absent in thiophene. This structural difference could affect pharmacokinetic properties; for example, imidazopyridines often exhibit higher polarity, influencing membrane permeability compared to thiophene derivatives .
Lumping Strategy for Functional Analogues
Per , compounds with shared functional groups (e.g., dicarboxylates, hydrazines) may be "lumped" in computational models to simplify reaction networks. For instance, the target compound’s hydrazine and thiophene groups could group it with ’s nitroimidazoles or ’s triazole-thiophene hybrids in environmental fate models, despite differences in core structures .
Data Tables
Research Implications and Gaps
Further work should prioritize:
Synthesis Optimization : Adapting ’s one-pot methods for thiophene dicarboxylates.
Spectroscopic Characterization : Comparative $^{1}\text{H}$ NMR and IR analysis with and compounds.
Bioactivity Screening : Testing hydrazine-mediated chelation or antimicrobial effects, as seen in triazole-thiophene hybrids .
Biological Activity
The compound 2,4-Diethyl 3-methyl-5-{2-[(1Z)-2-oxo-1,2-dihydronaphthalen-1-ylidene]hydrazin-1-yl}thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on the latest research findings.
Synthesis
The synthesis of the compound involves multi-step reactions starting from commercially available thiophene derivatives. The key steps typically include:
- Formation of the thiophene core through cyclization reactions.
- Introduction of functional groups such as ethyl and methyl substituents.
- Hydrazone formation with the corresponding hydrazine derivatives to yield the final product.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study involving similar thiophene compounds demonstrated effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The compound's structure suggests potential interactions with microbial cell membranes or enzymes critical for bacterial survival.
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 2,4-Diethyl... | Moderate (IC50 = 50 µg/mL) | High (IC50 = 30 µg/mL) |
Anticancer Properties
The anticancer potential of thiophene derivatives has been explored in several studies. For example, compounds structurally related to 2,4-Diethyl... showed promising results in inhibiting cancer cell lines such as MIA PaCa-2 and COLO205. The IC50 values for these compounds ranged from 4.86 µM to over 100 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7f (related) | MIA PaCa-2 | 4.86 |
| 7d (related) | COLO205 | >100 |
The biological activity of 2,4-Diethyl... can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and microbial resistance.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes, leading to disruption of cellular integrity in pathogens.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiophene derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structural motifs to 2,4-Diethyl... exhibited significant antibacterial activity, particularly against Gram-negative bacteria .
- Anticancer Screening : In vitro studies demonstrated that derivatives with modifications at the thiophene ring showed varied cytotoxic effects on cancer cell lines. Notably, one derivative exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating a potential therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
